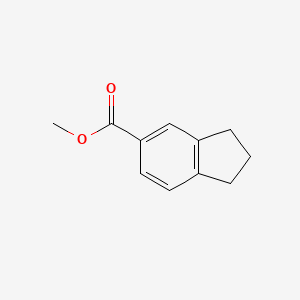

Methyl 2,3-dihydro-1H-indene-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2,3-dihydro-1H-indene-5-carboxylate, also known as MDIC, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. MDIC is a bicyclic compound that has a carboxylate group and an ester functional group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

科学的研究の応用

Pesticide Synthesis Methyl 2,3-dihydro-1H-indene-5-carboxylate plays a significant role in the synthesis of pesticides, particularly Indoxacarb. It is used as a key intermediate in the production process. An improved method for synthesizing 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a crucial component of Indoxacarb, involves reactions with sulfuric acid and dimethyl carbonate. This method offers a more practical approach for industrial production, emphasizing its importance in pesticide synthesis (Jing, 2012).

Enzymatic Resolution The compound is used in dynamic enzymatic kinetic resolution processes. This involves its conversion through hydrolase-catalyzed reactions combined with base-catalyzed racemization. The efficiency of this method is demonstrated by high enantioselectivity and short reaction times. It serves as a starting material in producing biaryl indanyl ketone, which is a lead compound for novel inhibitors of peptidyl-prolyl-cis/trans-isomerases (Pietruszka et al., 2009).

Corrosion Inhibition This compound is investigated for its anti-corrosive behavior on mild steel in hydrochloric acid solutions. It shows significant inhibition properties, with efficiency increasing alongside the inhibitor concentration. The inhibition is hypothesized to occur through the adsorption of inhibitor molecules on the metal surface, demonstrating its potential in corrosion protection applications (Saady et al., 2018).

Biocatalytic Applications The compound is used in biocatalytic applications, particularly in synthesizing chiral intermediates for insecticides like Indoxacarb. A study on Bacillus cereus WZZ006 strain revealed its high stereoselectivity to racemic substrate, offering an efficient bio-enzymatic resolution process. This indicates its potential in agricultural production, particularly for new insecticide applications (Zhang et al., 2019).

作用機序

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound targets.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effect on these pathways leads to downstream effects that contribute to its overall biological activity.

Pharmacokinetics

The compound’s solubility in various organic solvents such as ethanol and ethyl acetate suggests that it may have good bioavailability .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .

特性

IUPAC Name |

methyl 2,3-dihydro-1H-indene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11(12)10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBOGHRCVUZBIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCC2)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2947993.png)

![Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2947994.png)

![4-[(chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2947997.png)

![2-(4-chlorophenoxy)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2948000.png)

![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2948003.png)

![N-[[(2S,5R)-5-Phenyloxolan-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2948004.png)

![4-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2948007.png)